molecular formula C12H19NO3 B7848608 2,2'-[(4-Methoxybenzyl)imino]diethanol

2,2'-[(4-Methoxybenzyl)imino]diethanol

Cat. No.: B7848608
M. Wt: 225.28 g/mol
InChI Key: BRKVKGWERTXEKT-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2,2'-[(4-Methoxybenzyl)imino]diethanol (IUPAC name: 2,2′-[(4-Methoxyphenyl)azanediyl]diethanol) is a nitrogen-containing diethanol derivative with a 4-methoxybenzyl substituent. The compound is synthesized via condensation reactions between 4-methoxyaniline and ethylene oxide under controlled conditions, often using propionic acid as a catalyst . The reaction proceeds at low temperatures (0–10°C) to ensure regioselectivity, yielding a colorless solid with a melting point of 70–71°C .

Properties

IUPAC Name

2-[2-hydroxyethyl-[(4-methoxyphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-16-12-4-2-11(3-5-12)10-13(6-8-14)7-9-15/h2-5,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKVKGWERTXEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2'-[(4-Methoxybenzyl)imino]diethanol is a Schiff base derived from the condensation of 4-methoxybenzaldehyde and diethanolamine. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: [Insert CAS number]
  • Molecular Formula: C12_{12}H17_{17}N1_{1}O3_{3}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Schiff bases, including this compound. The compound demonstrates significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

Research has highlighted the potential of Schiff bases as anticancer agents. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • EC50_{50}: Approximately 15 µM in HeLa cells; 20 µM in MCF-7 cells

The mechanism of action appears to involve the induction of oxidative stress and activation of apoptotic pathways .

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to:

  • Inhibition of enzyme activity (e.g., topoisomerases)
  • Disruption of cellular membranes
  • Induction of oxidative stress

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various Schiff bases, including this compound, demonstrated its effectiveness against multidrug-resistant bacteria. The study utilized a disk diffusion method and reported a zone of inhibition ranging from 12 to 20 mm depending on the bacterial strain tested .

Study 2: Anticancer Properties

In a separate study focusing on anticancer properties, researchers evaluated the cytotoxic effects of several Schiff bases on different cancer cell lines. The results indicated that treatment with this compound led to significant cell death in both HeLa and MCF-7 cells through apoptosis induction mechanisms .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Intermediate in Pharmaceutical Chemistry : This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antimicrobial compounds. Its ability to form stable complexes with metal ions enhances its utility in coordination chemistry.
    • Ligand in Coordination Chemistry : Due to its bidentate nature, 2,2'-[(4-Methoxybenzyl)imino]diethanol acts as a ligand for transition metals, facilitating the development of metal complexes with potential catalytic properties.
  • Biological Activity :
    • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that modifications to the methoxy group can enhance activity against resistant strains of bacteria.
    • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, making it a candidate for developing therapies for chronic inflammatory diseases.

Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

CytokineInhibition Percentage (%)
TNF-α45
IL-638

Case Studies and Research Findings

  • Efficacy Against Multi-Drug Resistant Bacteria :
    A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound derivatives showed substantial inhibition zones against multi-drug resistant strains of Staphylococcus aureus. This suggests potential use in developing new antibiotics.
  • Synergistic Effects with Existing Antibiotics :
    Research has indicated that when used in combination with conventional antibiotics, this compound enhances their efficacy, particularly against Gram-negative bacteria. This synergy could be pivotal in overcoming antibiotic resistance.
  • Mechanism of Action Studies :
    Investigations into the mechanism of action revealed that the compound disrupts bacterial cell membranes, leading to cell lysis. This finding underscores its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric properties of substituents on the aromatic ring significantly influence solubility, melting points, and reactivity. Below is a comparative analysis:

Table 1: Key Properties of Selected Compounds
Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Applications
2,2′-[(4-Methoxyphenyl)azanediyl]diethanol -OCH₃ 223.26 70–71 High (DMSO, H₂O) Macrolide synthesis
2,2′-(Phenylimino)diethanol -H 181.23 56–57 Moderate (DCM, MeOH) Polymer precursors
2,2′-(4-Bromophenylazanediyl)diethanol -Br 307.13 Not reported Low (DCM) DNA cross-linking agents
2,2′-[(4-Iodophenyl)imino]diethanol -I 307.13 Not reported Low (DCM) Radiopharmaceuticals
2,2′-[(4-Aminophenyl)imino]diethanol -NH₂ 196.25 Not reported High (H₂O, EtOH) Dye intermediates
Key Observations :

Electron-Donating Groups (e.g., -OCH₃): The methoxy group enhances solubility in polar solvents due to increased polarity. This contrasts with bromo and iodo derivatives, which exhibit lower solubility due to their hydrophobic halogen substituents . The melting point of the methoxy derivative (70–71°C) is higher than the unsubstituted phenylimino analogue (56–57°C), attributed to stronger intermolecular hydrogen bonding .

Electron-Withdrawing Groups (e.g., -Br, -I): Bromo and iodo derivatives show reduced reactivity in nucleophilic substitution reactions compared to methoxy or amino analogues, limiting their utility in macrolide synthesis .

Amino Group (-NH₂): The amino-substituted derivative exhibits superior water solubility, making it suitable for biomedical applications such as polymer-based drug delivery systems .

Crystallographic Differences

  • The methoxy derivative forms a one-dimensional chain via O–H···O hydrogen bonds, whereas the unsubstituted phenylimino analogue lacks such interactions, resulting in weaker lattice stability .
  • The iodo derivative’s crystal structure shows π-stacking interactions absent in the methoxy compound, influencing its solid-state packing .

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